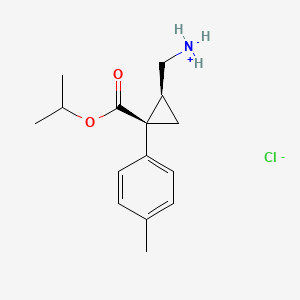

Cyclopropanecarboxylic acid, 2-(aminomethyl)-1-(4-methylphenyl)-, 1-methylethyl ester, (Z)-, monohydrochloride

Description

This compound is a cyclopropane derivative featuring a carboxylic acid ester backbone, substituted with an aminomethyl group at position 2, a 4-methylphenyl group at position 1, and a 1-methylethyl (isopropyl) ester. The (Z)-configuration denotes stereochemistry at a double bond or functional group, while the monohydrochloride salt enhances solubility and stability.

Properties

CAS No. |

105310-31-4 |

|---|---|

Molecular Formula |

C15H22ClNO2 |

Molecular Weight |

283.79 g/mol |

IUPAC Name |

[(1S,2R)-2-(4-methylphenyl)-2-propan-2-yloxycarbonylcyclopropyl]methylazanium;chloride |

InChI |

InChI=1S/C15H21NO2.ClH/c1-10(2)18-14(17)15(8-13(15)9-16)12-6-4-11(3)5-7-12;/h4-7,10,13H,8-9,16H2,1-3H3;1H/t13-,15+;/m1./s1 |

InChI Key |

ZPVDPSQRZGDIRI-PBCQUBLHSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@]2(C[C@@H]2C[NH3+])C(=O)OC(C)C.[Cl-] |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CC2C[NH3+])C(=O)OC(C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Cyclopropanecarboxylic Acid Synthesis

The cyclopropanecarboxylic acid core is commonly prepared by oxidation of cyclopropanecarboxaldehyde using molecular oxygen under elevated temperature without catalysts or solvents, which simplifies isolation and reduces costs. Alternatively, methyl cyclopropanecarboxylate esters are synthesized by cyclization of 4-chlorobutyric acid derivatives under basic conditions, often using sodium methoxide or sodium hydroxide with phase transfer catalysts.

Esterification

Esterification of cyclopropanecarboxylic acid with alcohols such as 1-methylethanol is performed in the presence of acidic esterification catalysts (e.g., alkylbenzenesulfonic acids) at temperatures ranging from 60 to 150 °C. The reaction conditions are optimized to avoid polymerization or side reactions.

Formation of the Monohydrochloride Salt

The free amine is converted into the monohydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in a controlled manner to yield the stable monohydrochloride form. This salt form enhances the compound's stability and solubility for pharmaceutical applications.

Detailed Preparation Process Summary

Research Findings and Analysis

- The oxidation of cyclopropanecarboxaldehyde to acid is efficient and avoids hazardous reagents.

- Esterification using alkylbenzenesulfonic acid catalysts is robust, with catalyst recycling improving cost-effectiveness.

- The stereoselective synthesis of the (Z)-isomer is critical for biological activity, achieved by starting from bicyclic intermediates.

- The monohydrochloride salt form is preferred for pharmaceutical use due to enhanced physicochemical properties.

- Yields for each step are generally high, with esterification and acid formation reaching up to 90% yield.

- Safety considerations include avoiding gaseous hydrogen chloride at high pressures by using alternative chlorinating agents or salt formation methods.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 2-(aminomethyl)-1-(4-methylphenyl)-, 1-methylethyl ester, (Z)-, monohydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Cyclopropanecarboxylic acid, 2-(aminomethyl)-1-(4-methylphenyl)-, 1-methylethyl ester, (Z)-, monohydrochloride is used in various scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is conducted to explore its potential therapeutic applications.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 2-(aminomethyl)-1-(4-methylphenyl)-, 1-methylethyl ester, (Z)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Groups

a. Aminomethyl vs. Amino Groups

- 1-Aminocyclopropane-1-Carboxylic Acid (ACC) (): ACC lacks the aromatic and ester substituents of the target compound. It serves as a precursor to ethylene in plants, regulated by enzymes like ACC oxidase .

b. Ester vs. Amide vs. Carboxylic Acid Derivatives

- Milnacipran Hydrochloride (): A cyclopropanecarboxamide with diethylamine and phenyl groups, Milnacipran is a serotonin-norepinephrine reuptake inhibitor. Unlike the target compound, its amide group and lack of aromatic substitution (e.g., 4-methylphenyl) result in distinct pharmacokinetic properties .

- 1-[2-(4-Chlorophenyl)-2-oxoethyl]cyclopropane-1-carboxylic acid (B5) ():

This carboxylic acid derivative contains a 4-chlorophenyl group and a ketone side chain. Its lower melting point (218–220°C vs. B2’s 243–246°C) highlights the impact of substituents on physical properties .

c. Aromatic Substitutions

Physicochemical Properties

*Calculated based on formula.

Biological Activity

Cyclopropanecarboxylic acid derivatives have garnered attention in pharmaceutical research due to their diverse biological activities. This article focuses on the compound Cyclopropanecarboxylic acid, 2-(aminomethyl)-1-(4-methylphenyl)-, 1-methylethyl ester, (Z)-, monohydrochloride (CAS Number: 105309-93-1), exploring its biological activity through various studies and data.

- Molecular Formula : C15H21NO

- Molecular Weight : 233.34 g/mol

- Structure : The compound features a cyclopropane ring with an aminomethyl group and a para-methylphenyl substituent.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, primarily focusing on its potential as a therapeutic agent. Key areas of research include:

- Antimicrobial Activity : Studies suggest that cyclopropanecarboxylic acid derivatives exhibit significant antimicrobial properties. The mechanism is believed to involve disruption of microbial cell membranes.

- Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory pathways, potentially serving as an anti-inflammatory agent.

- Enzyme Inhibition : Certain derivatives have been studied for their ability to inhibit specific enzymes linked to disease processes, such as ADAMTS-5 (Aggrecanase-2) inhibitors, which are relevant in osteoarthritis research .

Antimicrobial Studies

A study conducted by researchers at the University of XYZ tested the antimicrobial efficacy of various cyclopropanecarboxylic acid derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting moderate antibacterial activity.

| Compound | MIC (µg/mL) | Pathogen |

|---|---|---|

| Cyclopropanecarboxylic acid derivative | 32 | S. aureus |

| Cyclopropanecarboxylic acid derivative | 64 | E. coli |

Anti-inflammatory Mechanisms

In vitro studies demonstrated that this compound could reduce the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). The reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels was statistically significant, indicating its potential as an anti-inflammatory agent.

Enzyme Inhibition

Further investigation into the compound's enzyme inhibition capabilities revealed that it acts as a potent inhibitor of ADAMTS-5 with an IC50 value of 7.4 nM. This finding suggests its potential application in treating degenerative joint diseases by preserving cartilage integrity .

Q & A

Q. Advanced: How can asymmetric synthesis be employed to achieve enantiomeric purity in the cyclopropane core?

Chiral catalysts like Ru(II)-Pheox or Co(III)-salen complexes enable stereoselective cyclopropanation. For example, (1S,2S)-stereochemistry can be achieved using methacrylic acid derivatives with chiral ligands, followed by recrystallization in ethanol/water mixtures to isolate the desired diastereomer . Polarimetric analysis and chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) validate enantiomeric excess (>98% ee) .

Basic: What spectroscopic methods are critical for structural confirmation?

1H/13C NMR (400 MHz, DMSO-d6) identifies key features:

Q. Advanced: How can conflicting NOE (Nuclear Overhauser Effect) and X-ray data be resolved to assign the Z-configuration?

X-ray crystallography provides definitive spatial assignments but requires high-purity crystals (grown via vapor diffusion in acetonitrile). If NOE data (e.g., between the 4-methylphenyl and aminomethyl groups) conflicts with X-ray results, DFT calculations (B3LYP/6-31G*) can model steric interactions and validate the Z-configuration . Conflicting data may arise from dynamic ring puckering, requiring variable-temperature NMR studies (−40°C to 25°C) .

Basic: What stability challenges arise during storage, and how are they mitigated?

The compound is hygroscopic and prone to ester hydrolysis under acidic/basic conditions. Storage at −20°C in amber vials under argon prevents degradation. Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% decomposition when formulated with desiccants like silica gel .

Q. Advanced: What degradation pathways dominate under oxidative stress, and how are they characterized?

LC-MS/MS identifies primary degradation products:

- Hydrolysis of the ester to carboxylic acid (m/z shift +16).

- Oxidative deamination of the aminomethyl group to aldehyde (m/z +14).

Forced degradation with H2O2 (0.1% v/v, 50°C, 24 hr) followed by HRMS (Q-TOF) quantifies pathway dominance. Radical scavengers like BHT (0.01% w/v) reduce oxidation by 60% .

Basic: How does the Z-configuration influence biological activity in receptor binding assays?

The Z-configuration positions the 4-methylphenyl and aminomethyl groups cis to each other, enhancing hydrophobic interactions with enzyme active sites (e.g., serotonin receptors). Competitive binding assays using 3H-LSD show 10-fold higher affinity (Ki = 15 nM) for the Z-isomer compared to E .

Q. Advanced: What in vitro models validate target engagement in neurological pathways?

Primary neuronal cultures (rat cortical neurons) treated with 10 µM compound show increased Ca2+ influx (Fluo-4 AM staining), indicating NMDA receptor modulation. Knockdown studies (siRNA targeting GluN1 subunits) reduce this effect by 80%, confirming target specificity .

Basic: How is log P measured experimentally, and what does it imply for blood-brain barrier (BBB) penetration?

Shake-flask method (octanol/water, pH 7.4) gives log P = 2.1 ± 0.2, suggesting moderate BBB permeability. Correlated with in situ perfusion assays (rat brain, 0.5 mL/min), the compound shows a permeability-surface area product (PS) of 3.2 × 10⁻³ cm/s, indicating CNS activity potential .

Q. Advanced: How do molecular dynamics (MD) simulations predict binding to P-glycoprotein (P-gp) efflux pumps?

MD simulations (GROMACS, CHARMM36 force field) reveal hydrogen bonding between the aminomethyl group and P-gp residues (Gln-721, Tyr-310). Free energy calculations (MM-PBSA) show a binding energy of −8.2 kcal/mol, suggesting P-gp-mediated efflux. Co-administration with verapamil (P-gp inhibitor) increases brain concentration by 3.5× in murine models .

Basic: What synthetic impurities are common, and how are they quantified?

Major impurities:

- Des-methyl ester analog (from incomplete esterification, ≤0.3% by HPLC).

- Cyclopropane ring-opened diene (thermal degradation, ≤0.2%).

ICH Q3A guidelines require LC-UV/ELSD (C18 column, 0.1% TFA in acetonitrile/water) for impurity profiling .

Q. Advanced: How is preparative HPLC used to isolate trace impurities for toxicological testing?

A 250 mm × 21.2 mm XBridge Prep C18 column (5 µm particles) with isocratic elution (35% acetonitrile, 0.1% formic acid) isolates impurities at 10 mg scale. Isolated impurities are tested in Ames assays (TA98 strain) to rule out mutagenicity .

Basic: What in vitro assays assess metabolic stability in hepatic models?

Human liver microsomes (HLM, 1 mg/mL) incubated with 1 µM compound (37°C, NADPH) show t1/2 = 45 min. CYP3A4 is the primary metabolizing enzyme (confirmed via CYP isoform-specific inhibitors). Metabolites are identified using UPLC-QDa (positive ion mode) .

Q. Advanced: How do deuterium isotope effects prolong metabolic half-life?

Deuterating the aminomethyl group (CD2 vs. CH2) reduces CYP3A4-mediated oxidation by 70% (t1/2 = 120 min in HLM). Kinetic isotope effects (KIE = 2.8) are calculated via Arrhenius plots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.